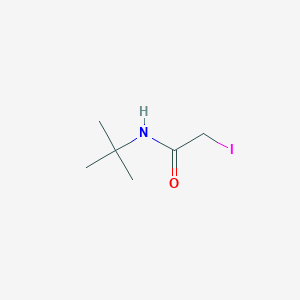

N-(Tert-butyl)-2-iodoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBBVLUBVPCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Tert-butyl)-2-iodoacetamide

Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of N-(tert-butyl)-2-iodoacetamide, a critical alkylating agent in proteomics and drug discovery. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the protocol, offering insights into reaction mechanisms, safety considerations, and the rationale for specific procedural choices. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for preparing this essential reagent.

Introduction and Significance

This compound is a valuable chemical tool, primarily recognized for its role as a cysteine-specific alkylating agent.[1][2] In the field of proteomics, it is ubiquitously employed to irreversibly block the thiol groups (-SH) of cysteine residues in proteins. This modification, known as carbamidomethylation, is a crucial step following the reduction of disulfide bonds. By capping the free thiols, it prevents their re-oxidation and ensures that proteins remain in a linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[3][4]

The tert-butyl group provides a degree of steric bulk and hydrophobicity that can be advantageous in specific applications, and isotopically labeled versions of the molecule are used in quantitative proteomics strategies.[1][2] Furthermore, its function as an alkylating agent makes it a useful inhibitor for enzymes with a cysteine in their active site, such as deubiquitinases (DUBs), rendering it a valuable probe in chemical biology and early-stage drug discovery.[3]

This guide details a reliable two-step synthesis, beginning with the formation of an amide bond to create the chloroacetamide intermediate, followed by a halide exchange reaction to yield the final iodoacetamide product.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps starting from commercially available precursors.

-

Amide Formation: Tert-butylamine is acylated using chloroacetyl chloride in an inert solvent. This is a standard nucleophilic acyl substitution reaction that forms the stable intermediate, N-(tert-butyl)-2-chloroacetamide.

-

Halogen Exchange (Finkelstein Reaction): The chloro- group on the intermediate is substituted with iodine using sodium iodide in acetone. The insolubility of the resulting sodium chloride in acetone drives the reaction to completion, yielding the desired this compound.

Quantitative Data and Reagent Summary

The following table provides a summary of the reagents for a typical laboratory-scale synthesis.

| Step | Reagent | Formula | MW ( g/mol ) | Equivalents | Example Moles | Example Mass/Vol. | Notes |

| 1 | tert-Butylamine | C₄H₁₁N | 73.14 | 2.0 | 0.136 mol | 10 g (14.5 mL) | Acts as both reactant and base. |

| 1 | Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.0 | 0.068 mol | 7.68 g (5.4 mL) | Highly reactive; add dropwise. |

| 1 | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - | ~50 mL | Inert solvent for the reaction. |

| 2 | N-(tert-butyl)-2-chloroacetamide | C₆H₁₂ClNO | 149.62 | 1.0 | 0.033 mol | 5 g | Crude product from Step 1. |

| 2 | Sodium Iodide | NaI | 149.89 | 1.5 - 2.0 | ~0.058 mol | 8.7 g | Use in excess to drive equilibrium. |

| 2 | Acetone | C₃H₆O | 58.08 | Solvent | - | ~100 mL | Key for precipitating NaCl byproduct. |

Detailed Experimental Protocol

Part A: Synthesis of N-(tert-butyl)-2-chloroacetamide

This initial step involves the formation of an amide bond. The use of excess tert-butylamine is a practical choice as it serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, avoiding the need for a separate organic base.

Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (10 g, 0.136 mol) in dichloromethane (50 mL).

-

Reaction Setup: Place the flask in an ice-salt bath and cool the solution to approximately -10°C with gentle stirring. This cooling is critical to control the highly exothermic nature of the acylation reaction.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (7.68 g, 0.068 mol) dropwise to the cooled amine solution over 30-45 minutes using a dropping funnel. Maintain the internal temperature below 0°C throughout the addition. A white precipitate of tert-butylammonium hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at -10°C for another hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove the tert-butylammonium salt and any remaining unreacted amine.

-

Wash with 5% NaHCO₃ solution (2 x 50 mL) to neutralize any residual acid.

-

Finally, wash with brine (1 x 50 mL) to remove bulk water.

-

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This typically yields a white or off-white solid. The crude product (approx. 9-10 g) is often of sufficient purity to proceed directly to the next step without further purification.[2]

Part B: Synthesis of this compound

This step is a classic Finkelstein reaction, a type of Sₙ2 reaction that exchanges one halogen for another. The choice of acetone as the solvent is fundamental to the success of this reaction. Sodium iodide is soluble in acetone, but the sodium chloride byproduct is not. This causes NaCl to precipitate as it forms, effectively removing it from the reaction and driving the equilibrium towards the formation of the iodo-product according to Le Châtelier's principle.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine the crude N-(tert-butyl)-2-chloroacetamide (5 g, 0.033 mol) and sodium iodide (8.7 g, 0.058 mol) with 100 mL of acetone.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. A fine white precipitate of NaCl will become visible. Continue refluxing for 4-6 hours.

-

Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of fresh acetone.

-

Combine the filtrates and remove the acetone under reduced pressure. The resulting residue is the crude this compound.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with 5% sodium thiosulfate solution to remove any color from elemental iodine (I₂), followed by water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

The final product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield a pure white crystalline solid.

-

Safety, Handling, and Storage

Chemical Hazards:

-

Alkylating Agents: Iodoacetamide and its precursors are potent alkylating agents.[3] Such compounds are toxic, corrosive, and should be treated as potential mutagens. Always handle them with extreme care.[5][6]

-

Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.

-

tert-Butylamine: A flammable and corrosive liquid.

Personal Protective Equipment (PPE):

-

Always work in a certified chemical fume hood.

-

Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.

Handling Precautions:

-

Prevent inhalation of vapors and direct contact with skin and eyes.[5]

-

All reagent additions, especially of chloroacetyl chloride, should be performed slowly and with adequate cooling.

-

Dispose of chemical waste in properly labeled containers according to institutional guidelines.

Storage:

-

This compound is light-sensitive and should be stored in an amber vial or a container protected from light.[7]

-

For long-term stability, store the final product refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[5]

Conclusion

The two-step protocol described provides a reliable and scalable method for synthesizing high-purity this compound. By understanding the underlying principles of the amide formation and the Finkelstein halogen exchange, researchers can confidently execute and, if necessary, troubleshoot the procedure. Proper adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting product is a versatile tool, indispensable for modern proteomics research and various applications in chemical biology.

References

-

Corthals, G. L., Aebersold, R., & Goodlett, D. R. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(15), 1675–1682. [Link]

-

Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

-

Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide. [Link]

-

Wikipedia. (n.d.). Amine alkylation. [Link]

-

Chemsrc. (2025). This compound. [Link]

-

Xu, C. F., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Iodoacetamide. [Link]

-

Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]

-

Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. [Link]

-

Karl, M., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. [Link]

-

G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. [Link]

-

Sakakura, A., et al. (2007). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron. [Link]

-

Michaelis, L., & Schubert, M. (1934). THE REACTION OF IODOACETIC ACID ON MERCAPTANS AND AMINES. Journal of Biological Chemistry. [Link]

-

ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]

-

Turbeville, M. F., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(Tert-butyl)-2-iodoacetamide: Properties, Reactivity, and Applications in Proteomics

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(Tert-butyl)-2-iodoacetamide, a key reagent in proteomics and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Role of Cysteine Alkylation in Modern Proteomics

In the landscape of proteomics, the study of protein structure and function is paramount. Cysteine residues, with their nucleophilic thiol groups, are pivotal to protein folding, enzymatic activity, and regulation through the formation of disulfide bonds. To accurately analyze proteins, particularly in mass spectrometry-based workflows, it is crucial to control the reactivity of these residues. Alkylating agents are indispensable tools for this purpose, preventing the re-formation of disulfide bonds after reduction and enabling consistent peptide identification and quantification.[1]

This compound has emerged as a valuable alkylating agent, offering specific advantages in certain experimental contexts. This guide delves into the specifics of this compound, providing a robust resource for its application.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its proper handling, storage, and application.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | N-t-butyliodoacetamide, N-(iodoacetyl)tert-butylamine | [2] |

| CAS Number | 103615-48-1 | |

| Molecular Formula | C6H12INO | |

| Molecular Weight | 241.07 g/mol |

Physical Properties

| Property | Value (for Iodoacetamide) | Source |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 92-95 °C | [3] |

| Boiling Point | 297.1 ± 23.0 °C (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and dimethylformamide (DMF). Slightly soluble in methanol. | [3][4] |

Note: The bulky tert-butyl group in this compound is expected to increase its hydrophobicity compared to iodoacetamide, which may influence its solubility characteristics. Researchers should empirically determine solubility in their specific buffer systems.

Stability and Storage

Like other iodoacetamide derivatives, this compound is sensitive to light and moisture. For long-term storage, it is recommended to keep the solid compound at 2-8°C in a tightly sealed, opaque container.[3] Solutions of this compound are not stable and should be prepared fresh immediately before use.

Synthesis of this compound

This compound can be synthesized from its chloro-analog, N-tert-butyl-2-chloroacetamide, through a Finkelstein reaction. The following procedure is adapted from the literature.[5]

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N-tert-butyl-2-chloroacetamide in anhydrous acetone.

-

Addition of Sodium Iodide: Add a molar excess of sodium iodide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.

-

Isolation: The acetone is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by recrystallization.

Reactivity and Mechanism of Action

The utility of this compound in proteomics stems from its ability to specifically and irreversibly modify cysteine residues.

The SN2 Reaction with Cysteine

The alkylation of the cysteine thiol group by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. The iodide ion serves as an excellent leaving group, facilitating the formation of a stable thioether bond.

Caption: SN2 mechanism of cysteine alkylation.

Upon reaction, the mass of the cysteine residue increases by 113 Da, a specific mass shift that is readily detectable by mass spectrometry.[5]

Specificity and Potential Side Reactions

While highly reactive towards cysteine thiols, iodoacetamides can also react with other nucleophilic amino acid residues, particularly under non-optimal conditions. The reactivity is pH-dependent, with the deprotonated form of the nucleophile being the reactive species.

-

Lysine: The ε-amino group of lysine can be alkylated.

-

Histidine: The imidazole ring of histidine is also susceptible to alkylation.

-

N-terminus: The free amino group at the N-terminus of a peptide or protein can be modified.

-

Methionine: The thioether side chain of methionine can be a target for alkylation.

-

Aspartate and Glutamate: The carboxylate side chains of acidic residues can also undergo alkylation, though this is less common.

To enhance the specificity for cysteine residues, it is crucial to perform the alkylation reaction at a slightly alkaline pH (typically pH 7.5-8.5), where the cysteine thiol is significantly deprotonated and thus more nucleophilic than other potentially reactive groups.

Application in Proteomics: A Step-by-Step Guide

The primary application of this compound is in sample preparation for mass spectrometry-based proteomics. The following protocol provides a general workflow for the reduction and alkylation of proteins in solution.

Experimental Workflow

Caption: Standard workflow for protein alkylation.

Detailed In-Solution Alkylation Protocol

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0)

-

Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP))

-

This compound

-

Quenching solution (e.g., 200 mM DTT)

-

Digestion enzyme (e.g., Trypsin)

-

Mass spectrometry-grade solvents

Procedure:

-

Protein Solubilization: Ensure the protein sample is fully solubilized. Chaotropic agents like urea or guanidinium chloride are often used to denature the proteins and expose the cysteine residues.

-

Reduction: Add the reducing agent to a final concentration of 5-10 mM DTT or 2-5 mM TCEP. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

-

Alkylation:

-

Prepare a fresh stock solution of this compound in a suitable solvent (e.g., the same buffer as the protein sample).

-

Add the this compound solution to the reduced protein sample to a final concentration of 10-20 mM.

-

Incubate in the dark at room temperature for 30-45 minutes. It is critical to perform this step in the dark as iodoacetamide is light-sensitive.

-

-

Quenching: Add a reducing agent (e.g., DTT to a final concentration of 10-20 mM) to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal enzyme activity.

-

Enzymatic Digestion: Add the proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid or trifluoroacetic acid and desalt the peptides using a C18 StageTip or a similar cleanup method prior to mass spectrometry analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, iodoacetamide, should be strictly followed. Iodoacetamide is classified as toxic if swallowed and can cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable tool in the arsenal of proteomics researchers. Its ability to efficiently and irreversibly alkylate cysteine residues makes it a reliable choice for sample preparation in mass spectrometry workflows. By understanding its chemical properties, synthesis, and reactivity, and by following established protocols and safety guidelines, researchers can confidently employ this reagent to achieve high-quality, reproducible results in their protein analysis endeavors.

References

-

Corthals, G. L., Pasquarello, C., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. [Link]

-

Solubility of Things. (n.d.). 2-Iodoacetamide. [Link]

-

ChemSrc. (2023, September 16). This compound. [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide. [Link]

-

G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. [Link]

-

JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. [Link]

-

UBPBio. (n.d.). 2-Iodoacetamide. [Link]

-

Wikipedia. (n.d.). Iodoacetamide. [Link]

Sources

- 1. 2-Iodoacetamide CAS#: 144-48-9 [m.chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | CAS#:103615-48-1 | Chemsrc [chemsrc.com]

- 5. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmbio.byu.edu [mmbio.byu.edu]

N-(Tert-butyl)-2-iodoacetamide: A Technical Guide for Cysteine-Targeted Proteomics

This guide provides an in-depth technical overview of N-(Tert-butyl)-2-iodoacetamide, a pivotal reagent for researchers, scientists, and drug development professionals engaged in proteomic analysis. Its primary application lies in the specific alkylation of cysteine residues, a critical step in protein characterization and quantification workflows.

Core Molecular Attributes

This compound is a sulfhydryl-reactive compound essential for preventing the re-formation of disulfide bonds after protein reduction. This irreversible modification is fundamental for accurate protein analysis by mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C6H12INO | [1][2][3] |

| Molecular Weight | 241.07 g/mol | [1][2][3][4] |

| Exact Mass | 240.996 g/mol | [3][4] |

| CAS Number | 103615-48-1 | [1][2] |

Mechanism of Action: Cysteine Alkylation

The utility of this compound is rooted in its ability to covalently modify the sulfhydryl group of cysteine residues. This process, known as alkylation, proceeds via a nucleophilic substitution reaction.

The workflow for protein sample preparation for mass spectrometry typically involves the reduction of disulfide bonds, followed by alkylation to cap the newly formed free thiols. This prevents disulfide bridges from reforming, ensuring that proteins remain in a linearized state, which is crucial for enzymatic digestion and subsequent analysis.

Caption: Standard bottom-up proteomics workflow.

The iodoacetamide moiety of the molecule is highly reactive towards the nucleophilic thiol group of cysteine. The reaction forms a stable thioether bond, effectively and irreversibly capping the cysteine residue. This modification results in a mass increase of 113 Da for each alkylated cysteine, a factor that is accounted for during mass spectrometry data analysis.[5][6]

Experimental Protocol: Protein Alkylation for Proteomics

This protocol outlines a standard procedure for the reduction and alkylation of protein samples in preparation for mass spectrometry-based proteomics analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., ammonium bicarbonate)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound (or standard iodoacetamide) for alkylation

-

Urea (optional, for denaturation)

-

Sequencing-grade trypsin or other protease

-

Formic acid for quenching

Procedure:

-

Denaturation and Reduction:

-

Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Add a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.

-

Incubate at 56°C for 30-60 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add this compound to a final concentration of 20-30 mM. A stock solution is typically prepared fresh in a suitable solvent like acetonitrile or the same buffer.

-

Incubate in the dark at room temperature for 30 minutes. The reaction is light-sensitive.

-

-

Quenching and Digestion:

-

Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT or cysteine.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the reaction mixture with formic acid to inactivate the trypsin and prepare the sample for mass spectrometry.

-

Desalt and concentrate the peptide mixture using a suitable method, such as C18 solid-phase extraction.

-

Rationale and Applications in Drug Development

The tert-butyl group in this compound offers a bulkier alternative to the more common iodoacetamide. While both reagents target cysteine residues, the steric hindrance provided by the tert-butyl group can influence reaction kinetics and specificity. This can be particularly relevant in applications such as:

-

Quantitative Proteomics: Isotopically labeled versions of this compound, such as deuterated forms (d9), have been synthesized for use in relative protein quantitation experiments.[5][6] By labeling different protein populations with the "light" (d0) and "heavy" (d9) versions of the reagent, their relative abundance can be determined by mass spectrometry.[5][6]

Caption: Isotopic labeling for quantitative proteomics.

-

Covalent Inhibitor Screening: In the development of covalent drugs that target cysteine residues, this compound can be used in competitive binding assays to identify and characterize potential drug candidates.

Considerations and Best Practices

While a robust reagent, the use of this compound requires careful consideration of experimental parameters to ensure optimal results.

-

Specificity: Although highly specific for cysteines at neutral to slightly alkaline pH, off-target reactions with other amino acid residues like histidine and methionine can occur, particularly at higher pH or with prolonged incubation times.[7][8]

-

Reagent Stability: Solutions of this compound should be prepared fresh to avoid degradation and ensure maximum reactivity.

-

Optimization: The optimal concentration of the alkylating reagent and reaction conditions may vary depending on the protein sample and should be empirically determined for best results.[9]

References

-

Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1675-1681. [Link]

-

Chemsrc. This compound | CAS#:103615-48-1. [Link]

-

Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

-

UBPBio. 2-Iodoacetamide. [Link]

- Gurd, F. R. N. (1972). Carboxymethylation. Methods in Enzymology, 25, 424-438.

-

Chen, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 13(12), 5547-5557. [Link]

-

Frolov, A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104031. [Link]

Sources

- 1. 103615-48-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:103615-48-1 | Chemsrc [chemsrc.com]

- 5. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ubpbio.com [ubpbio.com]

- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(tert-butyl)-2-iodoacetamide for Researchers and Drug Development Professionals

Introduction: Understanding N-(tert-butyl)-2-iodoacetamide

This compound is a crucial alkylating agent frequently employed in proteomics and drug discovery. Its primary role is the covalent modification of cysteine residues in proteins, a process essential for various applications, including peptide mapping and the inhibition of enzymes with cysteine at their active sites.[1] The bulky tert-butyl group provides steric hindrance that can influence its reactivity and interaction with target molecules compared to its parent compound, iodoacetamide. A thorough understanding of its solubility in different solvent systems is paramount for its effective use in experimental workflows, ensuring reproducible results and preventing compound precipitation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to handle this reagent with confidence.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[2] The molecular structure of this compound, featuring both polar and nonpolar regions, dictates its solubility profile across a range of solvents.

The key structural features influencing its solubility are:

-

Amide Group (-C(O)NH-): This polar functional group is capable of forming hydrogen bonds, contributing to its solubility in polar protic solvents like water and alcohols.

-

Iodine Atom (-I): The iodine atom is large and polarizable, contributing to dipole-dipole interactions and van der Waals forces, which can enhance solubility in a variety of solvents.

-

tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group significantly increases the lipophilicity of the molecule. This feature is expected to enhance its solubility in nonpolar and moderately polar aprotic solvents while potentially reducing its solubility in highly polar solvents like water compared to its non-substituted counterpart, 2-iodoacetamide.

Based on these structural characteristics and the known solubility of the parent compound, 2-iodoacetamide (which is soluble in water, ethanol, and dimethylformamide (DMF), and slightly soluble in methanol), a predicted solubility profile for this compound can be extrapolated.[1]

Predicted Solubility of this compound

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large, nonpolar tert-butyl group is expected to significantly decrease aqueous solubility compared to 2-iodoacetamide. |

| Methanol | Slightly Soluble | The polar hydroxyl group of methanol can interact with the amide group, but the nonpolar character of the tert-butyl group will limit extensive solvation. | |

| Ethanol | Soluble | Ethanol is less polar than methanol, making it a better solvent for molecules with significant nonpolar character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of solvating a wide range of compounds, including those with both polar and nonpolar moieties. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is an excellent solvent for amides and is expected to readily dissolve this compound. | |

| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that should effectively solvate the molecule. | |

| Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The significant nonpolar character imparted by the tert-butyl group suggests good solubility in chlorinated solvents. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |

| Toluene | Slightly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in aromatic hydrocarbon solvents. | |

| Hexane | Insoluble | The polarity of the amide and iodo groups makes it unlikely to be soluble in highly nonpolar aliphatic hydrocarbons. |

Disclaimer: This table presents a predicted solubility profile based on chemical principles. It is imperative for researchers to experimentally determine the solubility for their specific application and conditions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[3][4] Kinetic solubility is a high-throughput screening method often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility.[3][4][5][6] The following protocol describes a general method for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.[5]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh a sufficient amount of this compound and add it to a series of vials, each containing a known volume of a different test solvent. Ensure there is an excess of solid material to achieve saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the dissolved solid is no longer increasing.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the concentration determined by HPLC by the dilution factor.

-

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment.

-

pH (for aqueous solutions): Although this compound is a neutral molecule, extreme pH values could potentially lead to hydrolysis of the amide bond over extended periods, affecting the measurement. For biological applications, solubility should be determined in relevant buffer systems.

-

Purity of the Compound and Solvents: Impurities can significantly affect solubility measurements. Always use highly pure compound and analytical grade solvents.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to be aware of the solid-state properties of the starting material.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with care, assuming it has hazards similar to other iodoacetamide derivatives. Iodoacetamide is toxic if swallowed and can cause skin and eye irritation or allergic reactions.[7] Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

A comprehensive understanding of the solubility of this compound is critical for its successful application in research and drug development. While specific quantitative data is sparse, its molecular structure provides valuable insights into its expected behavior in various solvents. The provided experimental protocol offers a robust framework for researchers to determine its solubility accurately. By combining theoretical knowledge with meticulous experimental work, scientists can confidently formulate solutions of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

BioDuro. ADME Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Solubility of Things. 2-Iodoacetamide. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ChemSrc. This compound. [Link]

-

ResearchGate. N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

-

UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. [Link]

-

UBPBio. 2-Iodoacetamide. [Link]

-

Unknown Source. Solvent miscibility and other data. [Link]

-

PubChem. Iodoacetamide. [Link]

Sources

- 1. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. toku-e.com [toku-e.com]

An In-depth Technical Guide to N-(Tert-butyl)-2-iodoacetamide: A Cysteine-Targeted Alkylating Reagent for Advanced Proteomics

This guide provides a comprehensive technical overview of N-(Tert-butyl)-2-iodoacetamide, a specialized alkylating reagent pivotal for contemporary proteomics and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, mechanism of action, and its application in sophisticated mass spectrometry-based protein analysis.

Introduction: The Significance of Cysteine Alkylation in Proteomics

In the landscape of proteomics, understanding protein structure, function, and quantification is paramount. Cysteine, with its nucleophilic thiol (-SH) group, is a highly reactive amino acid residue. These residues are often critical to protein function, participating in enzymatic catalysis, protein structure stabilization through disulfide bonds, and redox signaling. To accurately study peptides and proteins using mass spectrometry (MS), it is essential to manage the reactivity of these thiol groups.

Alkylation is a fundamental step in proteomics workflows, designed to cap cysteine residues with a stable covalent modification.[1] This prevents the re-formation of disulfide bonds after reduction and ensures consistent peptide ionization, which is crucial for accurate protein identification and quantification.[1][2] Iodoacetamide (IAA) is a classic alkylating agent; however, the development of derivatives like this compound has introduced new capabilities for quantitative proteomics.[1][3]

This compound (CAS Number: 103615-48-1 ) is a derivative designed for such advanced applications.[4][5] Its bulky tert-butyl group provides distinct mass characteristics, and it can be synthesized in isotopically labeled forms, making it a powerful tool for relative protein quantitation.[6][7]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application, storage, and handling.

| Property | Value | Source(s) |

| CAS Number | 103615-48-1 | [4][5] |

| Molecular Formula | C₆H₁₂INO | [4][5] |

| Molecular Weight | 241.07 g/mol | [4][8] |

| Synonyms | N-(Iodoacetyl)tert-butylamine, N-t-butyl iodoacetamide | [5] |

| Appearance | White to off-white solid | General chemical knowledge |

| Primary Application | Cysteine Alkylating Reagent for Proteomics | [6][7] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Isotopic Labeling

This compound can be synthesized from its chloro-precursor, N-t-butylchloroacetamide.[7] The synthesis is a straightforward nucleophilic substitution reaction (Finkelstein reaction) where the chloride is displaced by iodide. This method is also amenable to producing isotopically labeled "heavy" versions, which are instrumental for quantitative proteomics.

Protocol: Synthesis of this compound (d₀-light)

This protocol is adapted from the methodology described in the literature.[7]

Materials:

-

N-t-butylchloroacetamide

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-t-butylchloroacetamide (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (NaI) to the mixture (a slight molar excess, e.g., 1.1 equivalents).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC or LC-MS. The reaction vessel should be protected from light, as iodo-compounds can be light-sensitive.[9]

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Re-dissolve the residue in dichloromethane (DCM).

-

Wash the organic phase sequentially with water, saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Diagram: Synthesis Reaction

Caption: Finkelstein reaction for the synthesis of this compound.

Isotopic Labeling for Quantitative Proteomics

A key advantage of this compound is its utility in stable isotope labeling workflows. By using a deuterated precursor, such as d₉-tert-butylamine, a "heavy" version (d₉-N-(Tert-butyl)-2-iodoacetamide) can be synthesized.[6][7] When two different protein samples (e.g., control vs. treated) are alkylated with the light (d₀) and heavy (d₉) reagents respectively, the cysteine-containing peptides from each sample will exhibit a predictable mass difference in the mass spectrometer. The ratio of the peak intensities for the light and heavy peptide pairs allows for precise relative quantification.

| Reagent Form | Precursor | Mass Shift on Cysteine | Application |

| Light (d₀) | tert-Butylamine | +113 Da | Control Sample Labeling |

| Heavy (d₉) | d₉-tert-Butylamine | +122 Da | Experimental Sample Labeling |

This mass difference of 9 Da provides a clear window for quantification, avoiding overlap with the natural isotopic distribution of the peptide.[6][7]

Mechanism of Action: Covalent Cysteine Modification

This compound functions as an irreversible inhibitor of cysteine-containing enzymes and a blocking agent for cysteine residues via an S-alkylation reaction.[3]

The reaction is highly dependent on pH. The cysteine thiol group (-SH) must first be deprotonated to its more nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon of the iodoacetamide moiety.[9] This is favored at a pH between 7.5 and 8.5.[9][10] At acidic pH, the reaction rate is significantly slower.

Diagram: Cysteine Alkylation Workflow

Caption: Standard workflow for protein sample preparation using cysteine alkylation.

Specificity and Potential Side Reactions

While iodoacetamide-based reagents are highly specific for cysteine residues under optimal conditions (slightly alkaline pH, dark environment), side reactions can occur.[9][10] Potential off-target modifications include the alkylation of methionine, histidine, lysine, and the N-terminus, particularly if the reagent concentration is excessively high or the pH is not well-controlled.[10][11][12] Therefore, optimizing the alkylation protocol—including reagent concentration, reaction time, and pH—is critical for achieving high specificity.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not as common as for iodoacetamide, the handling precautions should be considered equivalent due to the reactive iodoacetamide functional group. Iodoacetamide is classified as toxic if swallowed and can cause skin and respiratory sensitization.[13][14]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15] Prepare solutions in a fume hood.

-

Light Sensitivity: Iodoacetamide and its derivatives are light-sensitive.[9] Store the solid and any solutions protected from light (e.g., in an amber vial or wrapped in foil) to prevent degradation and the formation of free iodine, which can cause unwanted side reactions.

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.

-

Disposal: Dispose of waste according to local, regional, and national regulations for hazardous chemical waste.[13][14]

Conclusion: A Specialized Tool for Quantitative Proteomics

This compound represents a strategic evolution from general-purpose alkylating agents. Its defined chemical properties and the ability to be synthesized in isotopically distinct forms provide researchers with a robust method for the relative quantification of proteins. By enabling the precise comparison of cysteine-containing peptides between different biological states, it facilitates deeper insights in drug discovery, biomarker identification, and fundamental biological research. Mastery of its application, grounded in an understanding of its synthesis, mechanism, and handling requirements, empowers scientists to leverage its full potential in their mass spectrometry workflows.

References

-

Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. Available from: [Link]

-

Corthals, G. L., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available from: [Link]

-

Safety Data Sheet - 2-iodoacetamide. G-Biosciences. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. UBPBio. Available from: [Link]

-

Iodoacetamide. Wikipedia. Available from: [Link]

-

This compound | CAS#:103615-48-1. Chemsrc. Available from: [Link]

-

Carroll, K. S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH. Available from: [Link]

-

Fu, Q., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available from: [Link]

-

Williams, T. L., et al. (2009). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. ResearchGate. Available from: [Link]

-

Iodoacetamide | C2H4INO | CID 3727. PubChem. Available from: [Link]

-

Does Iodoactamide not work on LMW thiols?. ResearchGate. Available from: [Link]

-

2-Iodoacetamide. UBPBio. Available from: [Link]

-

Taylor, S. W., & Fahy, E. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. Available from: [Link]

-

Zaynab, M., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Available from: [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. 103615-48-1|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:103615-48-1 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ubpbio.com [ubpbio.com]

Theoretical and Practical Foundations of N-(Tert-butyl)-2-iodoacetamide (TBIA) for Advanced Mass Spectrometry

An In-Depth Technical Guide

Introduction: The Imperative of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and stable modification of protein functional groups is a cornerstone of reliable analysis. Among the twenty proteinogenic amino acids, cysteine holds a unique position due to the reactivity of its thiol (-SH) side chain. This reactivity allows for the formation of disulfide bonds, which are critical for protein structure and function. However, during proteomic sample preparation, these same disulfide bonds present a significant challenge, hindering enzymatic digestion and complicating mass spectral analysis.

The standard workflow, therefore, involves the reduction of disulfide bonds to free thiols, followed by an irreversible alkylation step to "cap" the cysteine residues.[1] This prevents their re-oxidation and ensures that peptides presented for mass spectrometry analysis are in a stable, homogenous state. While iodoacetamide (IAM) has long been the workhorse for this task, the demand for more sophisticated analytical strategies, particularly in quantitative proteomics, has spurred the development of novel alkylating reagents.

This guide provides a detailed examination of one such reagent: N-(Tert-butyl)-2-iodoacetamide (TBIA) . We will explore the fundamental chemical principles governing its reaction, its specific advantages in mass spectrometry workflows, and the practical methodologies for its successful implementation. This document moves beyond a simple recitation of protocols to explain the causal chemistry, empowering researchers to make informed decisions in their experimental design.

Part 1: The Core Chemistry of Iodoacetamide-Based Alkylation

To appreciate the utility of TBIA, one must first understand the mechanism it shares with its parent compound, iodoacetamide. The alkylation of a cysteine thiol by an iodoacetamide derivative is a classic bimolecular nucleophilic substitution (SN2) reaction.[2]

Key Mechanistic Steps:

-

Deprotonation: The reaction's efficiency is highly pH-dependent.[1] In a slightly alkaline environment (typically pH 7.5 - 8.5), the cysteine thiol group (R-SH), which has a pKa of ~8.7, is deprotonated to its more nucleophilic thiolate anion form (R-S⁻).[3] This deprotonation is the critical activation step.

-

Nucleophilic Attack: The highly reactive thiolate anion attacks the electrophilic α-carbon of the iodoacetamide reagent.

-

Displacement: This attack results in the formation of a stable, irreversible thioether bond and the displacement of iodide as a leaving group.[2]

The result is a carbamidomethylated cysteine residue, which carries a specific mass addition that is readily detectable by mass spectrometry.

Part 2: A Profile of this compound (TBIA)

TBIA is an analogue of iodoacetamide designed to introduce a larger, structurally distinct mass modification onto cysteine residues. This modification provides unique benefits for both protein identification and quantification.

Chemical Structure and Properties

-

Chemical Formula: C₆H₁₂INO

-

Molecular Weight: 241.07 g/mol

-

Key Feature: The replacement of an amide proton in iodoacetamide with a bulky tert-butyl group [-C(CH₃)₃].

The Role of the Tert-butyl Group: A Discussion on Steric Effects

A fundamental principle in organic chemistry is that of steric hindrance, where the size of functional groups can influence reaction rates and accessibility.[4] The alkylating efficiency of any haloacetamide is a balance between the reactivity of the halogen leaving group and the steric hindrance at the reaction site.[5]

While direct comparative kinetic studies between TBIA and standard IAM are not extensively published, we can infer the likely impact of the tert-butyl moiety:

-

Hypothesized Increase in Specificity: Standard iodoacetamide is known to exhibit off-target reactivity, modifying other nucleophilic residues such as methionine, lysine, histidine, and peptide N-termini, which can complicate data analysis.[6][7] The significant bulk of the tert-butyl group in TBIA may sterically hinder its ability to react with these often less accessible or less reactive sites compared to the highly reactive cysteine thiolate. This could potentially lead to a "cleaner" modification profile with fewer undesirable side reactions. This hypothesis requires further empirical validation but is grounded in established chemical principles.

Mass Shift and Its Significance in MS Analysis

The primary purpose of any alkylating agent in proteomics is to produce a predictable and identifiable mass shift. TBIA excels in this regard by providing a modification that is distinct from common biological post-translational modifications (PTMs) and other experimental artifacts.

The following table provides a direct comparison between standard iodoacetamide and TBIA.

| Feature | Iodoacetamide (IAM) | This compound (TBIA) | Rationale & Advantage of TBIA |

| Reagent Structure | ICH₂CONH₂ | ICH₂CONHC(CH₃)₃ | The tert-butyl group adds significant mass and bulk. |

| Monoisotopic Mass Shift | +57.021 Da | +113.084 Da [3][8] | Provides a larger, more distinct mass shift, moving the modified peptide into a potentially less crowded region of the mass spectrum. |

| Common Off-Target Sites | Cys, Met, Lys, His, N-terminus[6] | Cys (Presumed higher specificity) | The steric bulk may reduce the incidence of off-target modifications, simplifying spectral interpretation. |

| Use in Quantitation | Primarily for blocking | Excellent for isotopic labeling[3][8] | Synthesized in d₀ ("light") and d₉ ("heavy") forms for robust, chemical-based quantitative proteomics workflows. |

Part 3: Advanced Applications in Mass Spectrometry

While TBIA is perfectly suitable for standard "shotgun" proteomics to block cysteine residues, its true strength lies in more advanced applications, particularly quantitative proteomics.

Quantitative Proteomics with Isotope-Labeled TBIA

The synthesis of TBIA in both a "light" (d₀) and a "heavy" (d₉, deuterium-labeled) form enables a powerful chemical labeling strategy for relative protein quantification.[3][8] This workflow is analogous to other chemical labeling techniques like ICAT (Isotope-Coded Affinity Tags).

The workflow involves:

-

Separate Alkylation: Two distinct protein samples (e.g., "control" and "treated") are reduced. The control sample is then alkylated with light TBIA (d₀), and the treated sample is alkylated with heavy TBIA (d₉).

-

Sample Combination: The two samples are combined into a single mixture. This crucial step minimizes downstream sample handling variability, as both samples are processed identically from this point forward.

-

Digestion & Analysis: The combined protein mixture is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

-

Quantification: In the MS1 scan, a cysteine-containing peptide will appear as a pair of peaks separated by 9 Da (for a peptide with one cysteine). The ratio of the signal intensities of these two peaks directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original two samples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-(Tert-butyl)-2-iodoacetamide for Cysteine Alkylation in Proteins

Introduction: The Critical Role of Cysteine Alkylation in Protein Research

In the landscape of proteomics, drug development, and functional protein analysis, the cysteine residue stands out. Its unique thiol (-SH) group is a potent nucleophile, readily participating in the formation of disulfide bonds that are critical for protein structure and stability. However, this same reactivity presents a significant challenge in analytical workflows. To ensure reproducible and accurate analysis, particularly in mass spectrometry (MS)-based proteomics, disulfide bonds must be cleaved, and the resulting free thiols must be irreversibly blocked or "capped." This process, known as alkylation, prevents re-oxidation and the formation of heterogeneous disulfide-linked species that would otherwise complicate data interpretation.[1]

Among the arsenal of alkylating agents, haloacetamides like iodoacetamide (IAM) are workhorses of the field. This guide focuses on a specialized derivative, N-(tert-butyl)-2-iodoacetamide (tBIA) , a reagent designed for specific applications in protein analysis, including relative and absolute quantification. This document provides an in-depth exploration of tBIA, its mechanism of action, and detailed protocols for its effective use, grounded in established principles of protein chemistry.

This compound (tBIA): A Profile

This compound is an alkylating reagent that covalently modifies the thiol group of cysteine residues. Its primary application lies in proteomics, where the modification serves to permanently block cysteines prior to enzymatic digestion and mass spectrometry analysis.

The key feature of tBIA is the addition of a tert-butyl carbamidomethyl group to the cysteine thiol. This modification results in a specific and predictable mass increase, which is fundamental for protein identification and quantification via mass spectrometry.[2][3]

Key Performance Characteristics

| Feature | This compound (tBIA) | Standard Iodoacetamide (IAM) |

| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |

| Reaction Type | S-alkylation (SN2) | S-alkylation (SN2) |

| Mass Modification | +113.084 Da | +57.021 Da |

| Isotopic Labeling | Deuterated (d9) forms available for quantitative proteomics.[2] | Isotope-coded versions (e.g., 13C2, D2) are available. |

| Primary Application | Mass Spectrometry-based Proteomics, Protein Quantification.[3] | General Cysteine Alkylation, Proteomics. |

Mechanism of Action: The SN2 Reaction

The alkylation of a cysteine residue by tBIA proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is critically dependent on the pH of the reaction environment.

-

Deprotonation : The reaction requires the cysteine thiol group (-SH) to be in its deprotonated, thiolate anion form (-S⁻). This is favored at a pH above the pKa of the cysteine thiol, which is typically around 8.5 in unfolded proteins. The thiolate is a much stronger nucleophile than the protonated thiol.

-

Nucleophilic Attack : The highly nucleophilic thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom in the tBIA molecule.

-

Displacement and Bond Formation : The iodide ion, an excellent leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond between the cysteine sulfur and the acetyl group of the reagent.

This irreversible modification effectively "caps" the cysteine, preventing it from participating in any further reactions, such as disulfide bond formation.

Caption: SN2 mechanism of cysteine alkylation by tBIA.

Applications in Proteomics and Drug Development

The primary utility of tBIA stems from its ability to facilitate accurate mass spectrometry analysis.

-

Preventing Disulfide Scrambling : In any standard "bottom-up" proteomics workflow, proteins are denatured, reduced, alkylated, and then digested into peptides. Alkylation is a mandatory step to prevent the reduced cysteines from re-forming random disulfide bonds, which would lead to a heterogeneous mixture of peptides and complicate protein identification.[1]

-

Quantitative Proteomics : tBIA is particularly valuable for quantitative studies. It has been synthesized in its deuterated (d9-light) and non-deuterated (d0-heavy) forms.[2][3] This allows for comparative proteomic experiments where two different cell or tissue states can be labeled with the "light" and "heavy" versions of the reagent. The mass difference between the isotopically labeled peptides allows for the precise relative quantification of protein abundance between the two samples in a single mass spectrometry run.

-

Peptide Mapping and Protein Identification : By adding a fixed, known mass (+113.084 Da) to every cysteine residue, tBIA aids in the confident identification of cysteine-containing peptides from complex mass spectra.[2][3] This helps to constrain database search parameters and improve the accuracy of protein identification.

Experimental Protocols

The following protocol provides a detailed, step-by-step methodology for the in-solution alkylation of protein samples for mass spectrometry analysis. This protocol is based on established methods for iodoacetamide-based alkylation.

Workflow Overview

Caption: Standard workflow for protein reduction and alkylation.

Protocol: In-Solution Alkylation for Mass Spectrometry

This protocol is designed for a typical protein sample of 100 µg in a denaturing buffer. Adjust volumes accordingly for different sample amounts.

Materials:

-

Protein extract in a suitable denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH ~8.0)

-

Reducing Agent: 200 mM Dithiothreitol (DTT) stock solution in water (prepare fresh)

-

Alkylation Reagent: This compound (tBIA)

-

tBIA Stock Solution: 200 mM tBIA in denaturing buffer (prepare fresh and protect from light)

-

Quenching Reagent: 200 mM DTT stock solution

-

HPLC-grade water

Procedure:

-

Protein Solubilization and Denaturation:

-

Ensure your protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidinium HCl in a buffer like 50 mM ammonium bicarbonate or Tris-HCl, pH 8.0-8.5. The denaturant is crucial for exposing cysteine residues buried within the protein's core.

-

-

Reduction of Disulfide Bonds:

-

To the protein solution, add the 200 mM DTT stock solution to a final concentration of 10 mM. (For 100 µL of protein sample, add 5 µL of 200 mM DTT).

-

Incubate the sample for 45-60 minutes at 56°C . This step cleaves the disulfide bonds (-S-S-) to produce free thiol groups (-SH).

-

After incubation, allow the sample to cool to room temperature. This is critical to prevent heat-induced carbamylation by urea and to ensure the stability of the alkylating agent in the next step.

-

-

Cysteine Alkylation:

-

Crucial Step: Perform this step in the dark (e.g., by wrapping the tube in aluminum foil) as iodoacetamide-based reagents are light-sensitive.

-

Prepare the 200 mM tBIA stock solution immediately before use.

-

Add the tBIA stock solution to the reduced protein sample to a final concentration of 20-25 mM. This represents approximately a 2-fold molar excess over the reducing agent (DTT) to ensure complete alkylation. (For the ~105 µL sample from the previous step, add ~12 µL of 200 mM tBIA).

-

Incubate for 30 minutes at room temperature in the dark .

-

-

Quenching the Reaction:

-

To consume any unreacted tBIA, which could otherwise alkylate the proteolytic enzyme (e.g., trypsin) used in subsequent steps, quench the reaction.

-

Add DTT to a final concentration of an additional 10-15 mM. (Add another 5-7 µL of 200 mM DTT).

-

Incubate for 15 minutes at room temperature in the dark .

-

-

Sample Preparation for Digestion:

-

The sample is now alkylated. For subsequent enzymatic digestion (e.g., with trypsin), the high concentration of urea must be diluted.

-

Dilute the sample at least 4-fold with an aqueous buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M. Trypsin is most active at urea concentrations below this threshold.

-

The sample is now ready for proteolytic digestion according to your standard protocol.

-

Scientific Integrity: Causality and Self-Validation

Why These Choices? Explaining the Protocol

-

Choice of Buffer and pH: The alkylation reaction is most efficient at a slightly alkaline pH (8.0-8.5). This is a compromise: the pH is high enough to promote the formation of the reactive thiolate ion but not so high as to significantly increase the rate of off-target reactions or reagent hydrolysis.

-

Molar Excess of Reagents: A molar excess of DTT over the estimated amount of protein cysteines ensures complete reduction of all disulfide bonds. Subsequently, a molar excess of tBIA over DTT is necessary to ensure that all newly formed thiols are rapidly alkylated and to outcompete the back reaction with DTT.

-

Temperature and Time: The reduction step is performed at an elevated temperature (56°C) to increase reaction kinetics and aid in denaturation. The alkylation, however, is performed at room temperature. Higher temperatures can increase the rate of undesirable side reactions.

-

Incubation in the Dark: Iodo-containing compounds are susceptible to degradation by light, which can lead to the formation of reactive iodine species that cause other unwanted modifications. Performing the alkylation in the dark is a critical step for reproducibility.

Potential Pitfalls and Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Incomplete Alkylation | - Insufficient tBIA concentration.- Reagent degradation (old or light-exposed stock).- Suboptimal pH (too low).- Incomplete reduction of disulfide bonds. | - Ensure a sufficient molar excess of tBIA over the reducing agent.- Always prepare tBIA solutions fresh and protect from light.- Verify the pH of the reaction buffer is between 8.0 and 8.5.- Ensure reduction is complete by using fresh DTT and adequate incubation time/temperature. |

| Off-Target Modifications | - tBIA concentration is too high.- pH is too high (>9.0).- Incubation time is too long or temperature is too high. | - Use the minimum effective concentration of tBIA.- Maintain pH in the optimal 8.0-8.5 range.- Adhere strictly to the recommended incubation time and temperature. |

| Trypsin Inefficiency | - Unquenched tBIA alkylated the trypsin.- Urea concentration was not sufficiently diluted. | - Ensure the quenching step is performed correctly with excess DTT.- Dilute the sample to <2 M urea before adding trypsin. |

Managing Off-Target Reactions

While tBIA is highly specific for cysteine thiols, like all haloacetamide reagents, it can react with other nucleophilic sites on a protein, particularly if the reaction conditions are not carefully controlled. Awareness of these potential side reactions is crucial for data interpretation.

-

Methionine : The thioether side chain of methionine can be a target.

-

Histidine : The imidazole ring of histidine is nucleophilic.

-

Lysine : The primary amine of the lysine side chain can be alkylated.

-

N-terminus : The free alpha-amino group at the N-terminus of the protein can also be a target.

Mitigation Strategy: The key to minimizing these off-target modifications is to maintain strict control over the reaction conditions. The recommended pH of 8.0-8.5 is optimal because the cysteine thiolate is significantly more nucleophilic than these other groups under these conditions. Avoiding a large excess of tBIA and unnecessarily long incubation times will further ensure specificity.

Conclusion

This compound is a valuable tool for the alkylation of cysteine residues in proteins, particularly for mass spectrometry-based applications that require isotopic labeling for quantification. Its derivatization chemistry is based on the well-understood principles of SN2 reactions common to all iodoacetamide reagents. By following a carefully controlled protocol that optimizes pH, reagent concentration, and reaction time, researchers can achieve complete and specific alkylation of cysteine residues. This ensures the generation of high-quality, reproducible data for protein identification, characterization, and quantification, ultimately advancing research in basic science and drug development.

References

-

Corthals, G. L., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. [Link]

-

Corthals, G. L., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

-

Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics. [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

-

Matrix Science. (2017). Step away from the iodoacetamide. Matrix Science Blog. [Link]

-

Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Leveraging N-(Tert-butyl)-2-iodoacetamide for Advanced Quantitative Cysteine Proteomics

Abstract